

Application Notes and Protocols: Interfacial Engineering Between Spiro-TTB and Perovskite Layers

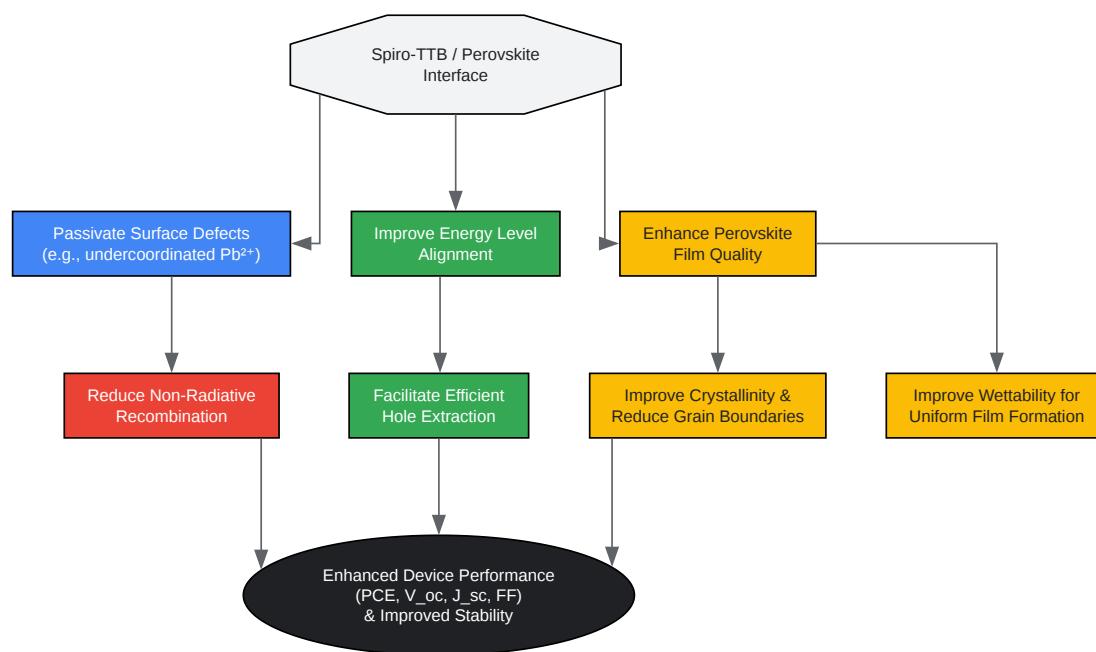
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spiro-ttb*

Cat. No.: *B3142985*

[Get Quote](#)


Audience: Researchers and scientists in the fields of materials science, photovoltaics, and optoelectronics.

Introduction 2,2',7,7'-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene (**Spiro-TTB**) is a widely utilized hole transport material (HTM) in perovskite solar cells (PSCs) due to its suitable energy levels and high hole mobility.^[1] The interface between the **Spiro-TTB** layer and the light-absorbing perovskite layer is a critical junction that significantly influences device efficiency, stability, and reproducibility.^{[2][3]} Interfacial engineering at this junction aims to address key challenges such as mismatched energy levels, charge carrier recombination at defect sites, and poor perovskite film morphology.^{[4][5]} Effective strategies can passivate surface defects, improve energy level alignment for efficient hole extraction, and enhance the crystalline quality of the overlying perovskite layer, ultimately leading to superior device performance.^{[6][7][8][9]} ^[10] This document provides detailed application notes and experimental protocols for common and effective interfacial engineering techniques.

Core Concepts in Spiro-TTB/Perovskite Interfacial Engineering

The primary goals of modifying the interface between the **Spiro-TTB** hole transport layer (HTL) and the perovskite absorber are to optimize the physical and electronic properties of the

junction. This optimization is crucial for minimizing energy losses and maximizing the power conversion efficiency (PCE) and operational stability of the solar cell.

[Click to download full resolution via product page](#)

Caption: Key goals and outcomes of **Spiro-TTB**/perovskite interfacial engineering.

Application Note 1: PFN-P1 Interlayer for Dopant-Free Spiro-TTB in Inverted p-i-n Devices

One effective strategy for improving the performance of inverted p-i-n PSCs is to introduce an ultrathin polymer interlayer between the dopant-free **Spiro-TTB** HTL and the perovskite absorber. A conjugated polyelectrolyte, such as poly(9,9-bis(3'-(N,N-dimethyl)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)) (PFN-P1), serves this purpose effectively.

Principle of Operation: The PFN-P1 interlayer improves the wettability of the **Spiro-TTB** surface, promoting the growth of a higher-quality perovskite film with larger crystalline grains and fewer defects.^{[6][7]} This leads to reduced charge recombination at the interface and better energy level alignment, which enhances hole extraction from the perovskite to the **Spiro-TTB** layer.^[6] Consequently, devices exhibit a significant improvement in power conversion efficiency (PCE), open-circuit voltage (Voc), and stability.^{[6][7]}

Quantitative Data Summary

The table below summarizes the performance of inverted p-i-n PSCs with and without the PFN-P1 interfacial layer, demonstrating the significant improvements conferred by this interfacial engineering approach.

HTL Configuration	VOC (V)	JSC (mA cm ⁻²)	FF (%)	PCE (%)	Stability (T80 at 65°C)
Spiro-TTB only	1.07	19.52	72.87	15.22	~85% of initial PCE after 5h
Spiro-TTB / PFN-P1	1.09	22.68	76.03	18.79	>500 hours

Data compiled from a study on $\text{Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3}$ (CsMAFA) perovskite.^{[6][7]}

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for fabricating inverted PSCs with a PFN-P1 interlayer.

Detailed Protocol: PFN-P1 Interlayer Deposition

This protocol is adapted from the methodology for fabricating efficient and stable inverted p-i-n PSCs.[\[6\]](#)[\[7\]](#)

1. Materials and Solutions:

- **Spiro-TTB** Solution: 10 mg/mL in chlorobenzene (anhydrous).
- PFN-P1 Solution: 0.5 mg/mL in methanol.
- Perovskite Precursor (CsMAFA): Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3 solution.
- Antisolvent: Chlorobenzene (anhydrous).
- ETL Solution: PCBM (20 mg/mL in chlorobenzene).
- Substrates: FTO-coated glass.

2. Procedure:

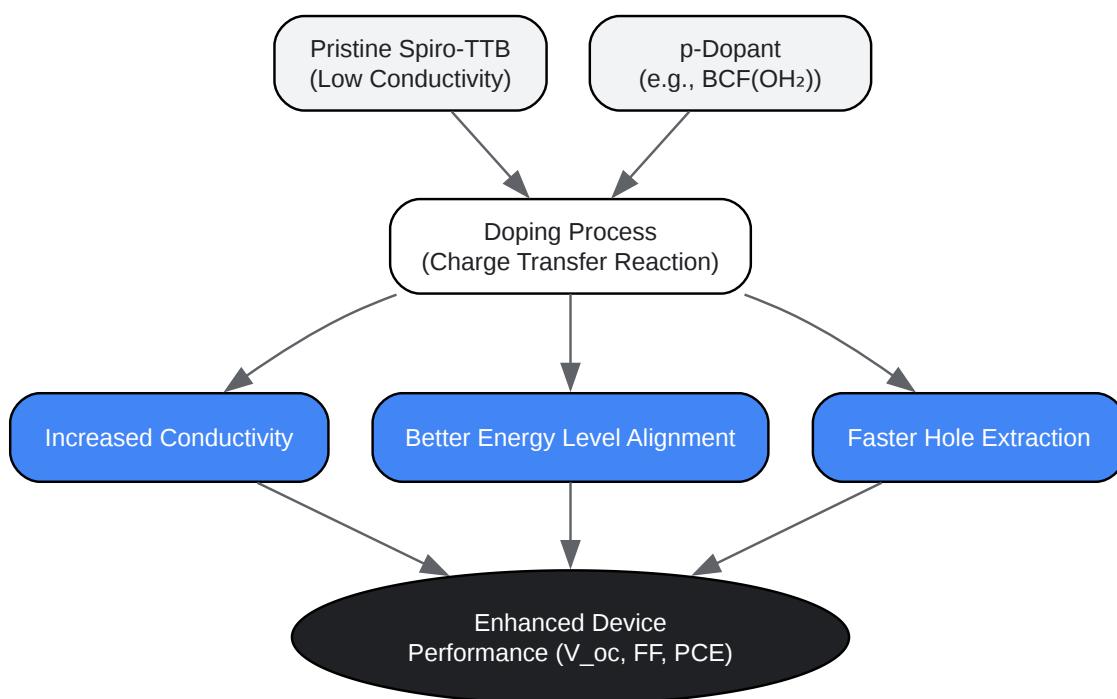
- Substrate Cleaning: Sequentially sonicate FTO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes before use.
- **Spiro-TTB** HTL Deposition:
 - In a nitrogen-filled glovebox, spin-coat the dopant-free **Spiro-TTB** solution onto the cleaned FTO substrates at 4000 rpm for 30 seconds.
 - Anneal the films at 100 °C for 10 minutes.
- PFN-P1 Interlayer Deposition:
 - Spin-coat the PFN-P1 solution onto the **Spiro-TTB** layer at 4000 rpm for 30 seconds.
 - Anneal at 100 °C for 5 minutes.
- Perovskite Layer Deposition:

- Dispense 100 μL of the CsMAFA perovskite precursor solution onto the substrate.
- Spin-coat at 5000 rpm for 35 seconds.
- At the 30th second of spinning, quickly dispense 200 μL of chlorobenzene antisolvent onto the center of the substrate.
- Anneal the resulting perovskite film at 100 $^{\circ}\text{C}$ for 1 hour.
- ETL and Electrode Deposition:
 - After cooling, spin-coat the PCBM solution at 2500 rpm for 40 seconds and anneal at 100 $^{\circ}\text{C}$ for 10 minutes.
 - Finally, thermally evaporate a BCP (bathocuproine) layer and a silver (Ag) top electrode under high vacuum.

Application Note 2: Chemical Doping of Spiro-TTB for Enhanced Hole Transport

While dopant-free HTLs are desirable for long-term stability, chemical p-doping is a powerful and common method to increase the conductivity and hole extraction capability of Spiro-based HTMs.

Principle of Operation: Dopants create charge-transfer complexes with the HTM, increasing the concentration of free hole carriers.^[11] This enhances the electrical conductivity of the **Spiro-TTB** layer, reduces series resistance, and improves the alignment of the HTM's Fermi level with the perovskite's valence band, leading to more efficient hole extraction and transport.^[11] A novel approach involves using a tris(pentafluorophenyl)borane-water complex (BCF(OH₂)) as an effective p-dopant for **Spiro-TTB**.^[11]


Quantitative Data Summary

The table below shows the impact of BCF(OH₂) doping on the performance of **Spiro-TTB** based n-i-p solar cells.

HTL Configuration	VOC (V)	JSC (mA cm ⁻²)	FF (%)	PCE (%)
Pristine Spiro-TTB	1.05	22.48	72.1	17.02
Spiro-TTB:BCF(OH ₂)	1.14	24.11	82.5	22.68

Data compiled from a study using a FA_{0.82}Cs_{0.13}MA_{0.05}Pb(I_{0.80}Br_{0.20})₃ perovskite.[\[11\]](#)

Mechanism Workflow

[Click to download full resolution via product page](#)

Caption: Mechanism of how p-doping improves **Spiro-TTB** HTL properties.

Detailed Protocol: BCF(OH2) Doping of Spiro-TTB

This protocol is adapted from the methodology for preparing highly efficient n-i-p devices.[\[11\]](#)

1. Materials and Solutions:

- Pristine **Spiro-TTB** Solution: 36 mg of **Spiro-TTB** in 1 mL of anhydrous chlorobenzene.
- BCF(OH2) Solution: Dissolve 3 mg of BCF in 1 mL of anhydrous chlorobenzene, then add 0.2 μ L of deionized water and shake until the solution turns light pink.
- Doped **Spiro-TTB**:BA Solution: Mix 36 mg of **Spiro-TTB** with 1 mL of the prepared BCF(OH2) solution.
- Note: The solutions should be stirred at room temperature for at least 24-48 hours and filtered with a 0.22 μ m PTFE filter before use.

2. Procedure (for n-i-p architecture):

- Substrate and ETL Preparation: Prepare substrates (e.g., FTO/SnO₂) according to standard procedures for n-i-p devices.
- Perovskite Deposition: Deposit the perovskite active layer (e.g., FA_{0.82}Cs_{0.13}MA_{0.05}Pb(I_{0.80}Br_{0.20})₃) onto the ETL-coated substrate via spin coating, followed by annealing.
- Doped **Spiro-TTB** HTL Deposition:
 - Transfer the perovskite-coated substrates into a nitrogen-filled glovebox.
 - Spin-coat the prepared **Spiro-TTB**:BA solution onto the perovskite layer at 4000 rpm for 30 seconds.
- Electrode Deposition:
 - Complete the device by thermally evaporating a gold (Au) or silver (Ag) top electrode.

General Characterization Protocols

1. Device Performance (J-V) Measurement:

- Equipment: Solar simulator (AM 1.5G, 100 mW cm⁻²), source measure unit.
- Procedure: Measure the current density-voltage (J-V) characteristics of the PSCs by scanning the voltage from reverse to forward bias and vice-versa to check for hysteresis. A black, non-reflective mask with a defined aperture (e.g., 0.1 cm²) should be used to accurately define the active area. Key parameters (VOC, JSC, FF, PCE) are extracted from these curves.

2. Surface Morphology (SEM/AFM):

- Equipment: Scanning Electron Microscope (SEM), Atomic Force Microscope (AFM).
- Procedure: Use SEM to visualize the top-down morphology of the perovskite film, assessing grain size and pinholes. Use AFM to quantify the surface roughness (e.g., root-mean-square roughness). Smoother films generally lead to better interfacial contact.[\[6\]](#)

3. Crystallinity Analysis (XRD):

- Equipment: X-ray Diffractometer.
- Procedure: Perform X-ray diffraction (XRD) scans on the perovskite films deposited on different interfaces (e.g., **Spiro-TTB** vs. **Spiro-TTB/PFN-P1**). The intensity and width of characteristic perovskite peaks indicate the degree of crystallinity and crystal orientation.[\[6\]](#)

4. Charge Carrier Dynamics (TRPL):

- Equipment: Time-Resolved Photoluminescence (TRPL) spectrometer.
- Procedure: Excite the perovskite film (on glass or on the HTL) with a pulsed laser and measure the decay of the photoluminescence signal over time. A faster decay when the perovskite is in contact with the HTL indicates more efficient charge extraction (hole transfer) from the perovskite to the HTL.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. Reviewing Interfacial Engineering of Perovskite Solar Cells [advancedsciencenews.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. [2307.13174] Interface Modification for Energy Levels Alignment and Charge Extraction in CsPbI₃ Perovskite Solar Cells [arxiv.org]
- 11. rsc.org [rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Interfacial Engineering Between Spiro-TTB and Perovskite Layers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3142985#interfacial-engineering-between-spiro-ttb-and-perovskite-layer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com